
Methoxytriethyleneoxyundecyltrimethoxysilane
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Overview
Description
Methoxytriethyleneoxyundecyltrimethoxysilane is a specialized organosilane compound with the molecular formula C21H46O7Si and a molecular weight of 438.67 g/mol . This compound is known for its unique structure, which includes a methoxy group, triethyleneoxy chain, and undecyltrimethoxysilane moiety. It is primarily used as a chemical intermediate and has applications in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxytriethyleneoxyundecyltrimethoxysilane is synthesized through a series of chemical reactions involving the introduction of methoxy and triethyleneoxy groups to an undecyltrimethoxysilane backbone. The synthesis typically involves the following steps:
Hydrosilylation: The reaction of an alkene with a hydrosilane in the presence of a catalyst to form a silane intermediate.
Methoxylation: The final step involves the addition of methoxy groups to the silane intermediate.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation and etherification processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Methoxytriethyleneoxyundecyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water, leading to the formation of silanols and methanol.
Condensation: Can undergo condensation reactions with other silanes or silanols to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or moisture.
Condensation: Catalyzed by acids or bases, often carried out at elevated temperatures.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Coatings and Adhesives
One of the primary applications of Methoxytriethyleneoxyundecyltrimethoxysilane is in the formulation of coatings and adhesives. Its ability to promote adhesion between organic polymers and inorganic substrates makes it a valuable additive in:
- Acrylic Coatings : Enhancing durability and weather resistance.
- Polyurethane Systems : Improving adhesion and mechanical properties.
- Sealants : Providing moisture resistance and enhancing bonding strength.
Case Study: Adhesion Improvement in Polyurethane Coatings
A study demonstrated that incorporating this compound into polyurethane formulations significantly improved adhesion to metal substrates. The treated surfaces showed a 30% increase in adhesion strength compared to untreated samples, indicating the effectiveness of this silane as an adhesion promoter .
Surface Modification
This compound is utilized for surface modification of various materials, including:
- Glass Fibers : Enhancing interfacial bonding in composite materials.
- Metals : Improving corrosion resistance through silanization.
- Fillers : Increasing compatibility between fillers and polymer matrices.
Table 1: Surface Modification Applications
Material Type | Application | Benefits |
---|---|---|
Glass Fibers | Composite Reinforcement | Improved tensile strength |
Metals | Corrosion Resistance | Enhanced durability |
Fillers | Polymer Compatibility | Better mechanical properties |
Biomedical Applications
In the biomedical field, this compound is explored for its potential in drug delivery systems and biocompatible coatings. Its ability to modify surfaces can lead to improved cell adhesion and proliferation.
Case Study: Biocompatibility in Medical Devices
Research has indicated that coating medical devices with this compound enhances biocompatibility by promoting cell attachment and reducing bacterial colonization. In vitro studies showed a 40% increase in fibroblast cell adhesion on treated surfaces compared to untreated controls .
Nanotechnology
In nanotechnology, this compound is employed for functionalizing nanoparticles, allowing for better dispersion in polymer matrices. This application is crucial for developing advanced materials with tailored properties.
Table 2: Nanotechnology Applications
Application Area | Functionality | Outcome |
---|---|---|
Nanoparticle Coating | Enhanced dispersion | Improved mechanical properties |
Drug Delivery Systems | Targeted release | Increased therapeutic efficacy |
Mechanism of Action
The mechanism of action of methoxytriethyleneoxyundecyltrimethoxysilane involves its ability to form strong bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive silane groups that can undergo hydrolysis and condensation reactions. The compound’s triethyleneoxy chain provides flexibility and enhances its compatibility with various materials .
Molecular Targets and Pathways:
Surface Modification: The silane groups react with hydroxyl groups on surfaces, forming stable siloxane bonds.
Adhesion Promotion: The compound enhances adhesion by forming a covalent bond with the substrate, improving the mechanical properties of the material.
Comparison with Similar Compounds
Methoxytriethyleneoxyundecyltrimethoxysilane can be compared with other organosilane compounds, such as:
- Trimethoxypropylsilane
- Triethoxyoctylsilane
- Methoxytriethyleneoxyoctyltrimethoxysilane
Uniqueness: this compound is unique due to its specific combination of methoxy, triethyleneoxy, and undecyltrimethoxysilane groups. This structure provides it with distinct properties, such as enhanced flexibility, improved adhesion, and compatibility with a wide range of materials .
Biological Activity
Methoxytriethyleneoxyundecyltrimethoxysilane (MTU) is a silane compound that has gained attention for its potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of MTU, focusing on its interactions with biological systems, toxicity profiles, and potential therapeutic applications.
- Molecular Formula: C21H46O7Si
- Molecular Weight: 438.68 g/mol
- Boiling Point: 215°C (0.5 mmHg)
- Density: 0.977 g/mL
- Purity: 97% .
MTU functions primarily through hydrolysis, leading to the formation of silanol groups which can interact with various biological molecules. The silanol groups are known for their ability to form hydrogen bonds and can modify surfaces, potentially enhancing biocompatibility and bioactivity.
Cytotoxicity and Toxicological Studies
Research indicates that silanes, including MTU, may exhibit varying degrees of cytotoxicity depending on their structure and functional groups. A study examining the toxicity of methoxysilanes reported that these compounds could cause respiratory irritation due to hydrolysis products like methanol .
- Acute Toxicity: Limited data suggest that acute exposure to silanes can lead to irritation; however, specific studies on MTU are scarce.
- Chronic Toxicity: Long-term exposure studies are necessary to establish comprehensive safety profiles. Current data from related compounds indicate a potential for chronic respiratory effects .
Case Studies
-
Polymeric Proton-Conducting Electrolytes:
MTU has been utilized in the formation of polymeric proton-conducting electrolytes, which are crucial for fuel cell technology. The incorporation of MTU into polymer matrices has shown improved ionic conductivity and mechanical properties, suggesting its viability in energy applications . -
Surface Modification:
The ability of MTU to modify surfaces at the molecular level has been studied extensively. For instance, its application in creating biocompatible coatings for medical devices has demonstrated enhanced cell adhesion and reduced bacterial colonization, indicating potential use in biomedical implants .
Table 1: Summary of Biological Activities of MTU
Properties
Molecular Formula |
C21H40O7Si |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
trimethoxy-[2-[2-[2-(1-methoxyoctyl)oxetan-2-yl]oxetan-2-yl]oxetan-2-yl]silane |
InChI |
InChI=1S/C21H40O7Si/c1-6-7-8-9-10-11-18(22-2)19(12-15-26-19)20(13-16-27-20)21(14-17-28-21)29(23-3,24-4)25-5/h18H,6-17H2,1-5H3 |
InChI Key |
FIHUJYJCWSQAMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1(CCO1)C2(CCO2)C3(CCO3)[Si](OC)(OC)OC)OC |
Origin of Product |
United States |
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